molecular formula C22H17F3N2O3S B11231701 6,7-dimethyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11231701
M. Wt: 446.4 g/mol
InChI Key: STZKYAQIWJACMK-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and properties This compound features a dibenzo[c,e][1,2]thiazine core, which is a fused ring system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Attachment of the carboxamide group: This can be done through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl and carboxamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6,7-dimethyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and selectivity, while the carboxamide group contributes to its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique combination of functional groups and its dibenzo[c,e][1,2]thiazine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17F3N2O3S

Molecular Weight

446.4 g/mol

IUPAC Name

6,7-dimethyl-5,5-dioxo-N-[4-(trifluoromethyl)phenyl]benzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H17F3N2O3S/c1-13-11-14(21(28)26-16-9-7-15(8-10-16)22(23,24)25)12-18-17-5-3-4-6-19(17)31(29,30)27(2)20(13)18/h3-12H,1-2H3,(H,26,28)

InChI Key

STZKYAQIWJACMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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